molecular formula C14H23NO4 B12984256 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid

Cat. No.: B12984256
M. Wt: 269.34 g/mol
InChI Key: IMPKPXJXSPSCDU-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid is a complex organic compound with the molecular formula C14H23NO4. It is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protected azetidine ring and a cyclobutylacetic acid moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then protected with a tert-butoxycarbonyl group. The cyclobutylacetic acid moiety is introduced through a series of reactions, including alkylation and esterification. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques. The use of high-throughput screening and process optimization ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified azetidine rings .

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid involves its interaction with specific molecular targets. The azetidine ring can act as a nucleophile, participating in various chemical reactions. The cyclobutylacetic acid moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid is unique due to its combination of the azetidine ring and the cyclobutylacetic acid moiety. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-cyclobutyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10(8-15)11(12(16)17)9-5-4-6-9/h9-11H,4-8H2,1-3H3,(H,16,17)

InChI Key

IMPKPXJXSPSCDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C2CCC2)C(=O)O

Origin of Product

United States

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